MCB-3681

Antibacterial resistance Clostridium difficile MIC comparison

MCB-3681, the active metabolite of MCB-3837 (DNV3837/Oxaquin), is a covalently linked quinolonyl-oxazolidinone hybrid antibiotic. Unlike simple co-administration of linezolid and ciprofloxacin, this integrated dual pharmacophore retains potent activity against C. difficile isolates resistant to both drug classes (MIC as low as 0.008 mg/L). Its distinct proteomic signature—different from either parent class—provides an irreplaceable probe for mode-of-action studies and a reliable positive control for anti-CDI compound benchmarking. Solid powder, ≥98% purity. Research use only.

Molecular Formula C31H32F2N4O8
Molecular Weight 626.6 g/mol
CAS No. 790704-42-6
Cat. No. B1660571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCB-3681
CAS790704-42-6
Molecular FormulaC31H32F2N4O8
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F
InChIInChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1
InChIKeyYEDRNPDLVCNIAV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCB-3681 (CAS 790704-42-6) Quinolonyl-Oxazolidinone Hybrid Antibiotic: Technical Overview for Research & Procurement


MCB-3681 is a quinolonyl-oxazolidinone hybrid antibiotic [1] developed as the active metabolite of the water-soluble prodrug MCB-3837 (also known as DNV3837 or Oxaquin) [2]. It combines structural elements of both oxazolidinone and fluoroquinolone pharmacophores [1] and has demonstrated potent in vitro activity against Gram-positive bacteria, particularly Clostridium difficile [3]. The compound is primarily utilized in antibacterial research targeting resistant Gram-positive infections and is supplied as a solid powder with purity specifications typically ≥95% to >99% for research applications .

Why MCB-3681 Cannot Be Replaced by In-Class Oxazolidinones or Quinolones Alone: The Hybrid Advantage


MCB-3681 is a covalently linked dual-pharmacophore hybrid [1]; simple co-administration or substitution with its constituent drug classes (e.g., linezolid as an oxazolidinone, ciprofloxacin as a fluoroquinolone) fails to replicate its activity profile. The compound retains potent activity against clinical C. difficile isolates that exhibit high-level resistance to both linezolid and moxifloxacin [2], and its impact on the bacterial proteome signature is distinct from that of either ciprofloxacin or linezolid alone [3]. This multifactorial differentiation—arising from the covalent integration of two pharmacophores rather than a physical mixture—renders generic class substitution scientifically unsound for studies targeting resistant Gram-positive pathogens, particularly in the context of C. difficile infection models [1][2].

Quantitative Differentiation of MCB-3681 Against C. difficile: MIC, Resistance Profile, and PK Evidence for Procurement Decisions


Superior In Vitro Potency Against C. difficile Compared to Cadazolid, Linezolid, and Ciprofloxacin

MCB-3681 demonstrates a lower minimum inhibitory concentration (MIC) range against C. difficile clinical isolates compared to the related hybrid cadazolid and the single-class agents linezolid and ciprofloxacin. In a study of 114 isolates, MCB-3681 MICs ranged from 0.008–0.5 mg/L [1], whereas cadazolid MICs ranged from 0.064–0.5 mg/L [1], and linezolid-resistant isolates exhibited MICs of 8 mg/L or higher [1]. A separate 199-isolate study confirmed MCB-3681 geometric mean MIC of 0.12 mg/L [2], compared to 1.02 mg/L for linezolid (P<0.0001) [2].

Antibacterial resistance Clostridium difficile MIC comparison

Uncompromised Activity Against Linezolid- and Moxifloxacin-Resistant C. difficile

MCB-3681 maintains full activity against C. difficile isolates that are phenotypically resistant to both linezolid (an oxazolidinone) and moxifloxacin (a fluoroquinolone). In a 199-isolate survey, isolates exhibiting dual resistance to moxifloxacin and linezolid remained fully susceptible to MCB-3681, with MICs as low as 0.008 mg/L [1][2]. This contrasts with cadazolid, where 2- to 4-fold MIC increases were observed in mono- or doubly resistant mutants [1].

Drug resistance C. difficile Hybrid antibiotic

High Fecal Concentrations Following Intravenous Prodrug Administration

Following intravenous administration of the prodrug MCB-3837, MCB-3681 achieves fecal concentrations far exceeding its MIC against C. difficile. In a phase 1 study with 12 healthy volunteers, day 5 fecal concentrations ranged from 98.9 to 226.3 mg/kg [1][2], which is >200-fold higher than the highest reported MIC (0.5 mg/L). This contrasts with oral-only agents like vancomycin or fidaxomicin, which rely on luminal presence from oral dosing and may be compromised in patients with ileus or rapid transit [3].

Pharmacokinetics C. difficile infection Intravenous delivery

Divergent Proteomic Response Compared to Ciprofloxacin and Linezolid

MCB-3681 induces a proteome signature in S. aureus that is distinct from that of either ciprofloxacin or linezolid. While linezolid and ciprofloxacin provoke extensive changes in gene expression, MCB-3681 causes moderate reprogramming of protein synthesis, with only 29 protein spots showing altered synthesis [1]. Furthermore, MCB-3681 exhibits 10-fold lower affinity for DNA gyrase than ciprofloxacin [1], suggesting that its antibacterial activity does not rely solely on fluoroquinolone-like target engagement.

Mechanism of action Proteomics S. aureus

Optimal Research Applications for MCB-3681 Based on Validated Differential Evidence


In Vitro Susceptibility Testing of Drug-Resistant C. difficile Clinical Isolates

MCB-3681 is ideally suited for antimicrobial susceptibility testing (AST) panels involving C. difficile isolates with confirmed or suspected resistance to moxifloxacin, ciprofloxacin, or linezolid. Its retained low MIC (as low as 0.008 mg/L) against such strains provides a reliable positive control for hybrid antibiotic activity and helps benchmark novel anti-CDI compounds [1][2].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Intravenous CDI Therapies

Given its documented high fecal concentrations following intravenous prodrug administration (up to 226.3 mg/kg), MCB-3681 serves as a valuable tool compound for PK/PD studies exploring the relationship between systemic delivery, gut lumen exposure, and C. difficile burden reduction in animal models [1][2].

Mechanistic Studies of Dual-Pharmacophore Antibiotic Action

MCB-3681's unique proteomic signature—distinct from both oxazolidinones and fluoroquinolones—makes it a critical probe for investigating the cellular consequences of simultaneously engaging ribosomal and topoisomerase targets. It can be used in comparative proteomics, transcriptomics, or mode-of-action studies alongside linezolid and ciprofloxacin [1].

Technical Documentation Hub

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